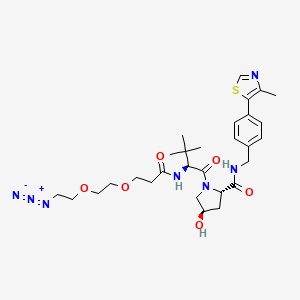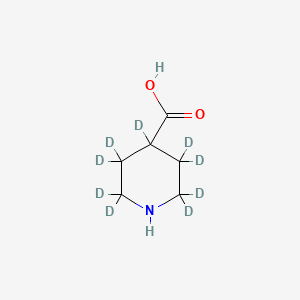
Nicotinamide-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nicotinamide-13C6 is synthesized by incorporating stable heavy isotopes of carbon into the nicotinamide molecule. The synthetic route typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the 13C isotopes into the nicotinamide structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes purification steps to ensure the high purity of the final product, which is essential for its use in scientific research and various applications .
Análisis De Reacciones Químicas
Types of Reactions
Nicotinamide-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nicotinic acid.
Reduction: It can be reduced to form 1,4-dihydronicotinamide.
Substitution: This compound can undergo substitution reactions where the amide group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include nicotinic acid, 1,4-dihydronicotinamide, and various substituted nicotinamide derivatives .
Aplicaciones Científicas De Investigación
Nicotinamide-13C6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nicotinamide metabolism
Biology: Employed in studies of cellular physiology and biochemistry, particularly in understanding the role of NAD+ in cellular processes
Medicine: Investigated for its potential therapeutic effects in conditions like acne, melasma, and psoriasis. .
Industry: Used in the development of skincare products and cosmetics due to its beneficial effects on skin health
Mecanismo De Acción
Nicotinamide-13C6 exerts its effects through several mechanisms:
NAD+ Synthesis: It plays a pivotal role in the synthesis of NAD+, which is essential for redox reactions and energy production in cells
DNA Repair: This compound influences DNA repair mechanisms and cellular stress responses, contributing to cellular longevity and health
Anti-inflammatory and Antioxidant Effects: It reduces oxidative stress and inflammation, which are key factors in various skin conditions and aging
Comparación Con Compuestos Similares
Nicotinamide-13C6 is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:
Nicotinamide: The unlabeled form of nicotinamide, commonly used in dietary supplements and skincare products
Nicotinic Acid: Another form of vitamin B3, used primarily for its lipid-lowering effects
1,4-Dihydronicotinamide: A reduced form of nicotinamide, studied for its role in redox reactions
This compound stands out due to its ability to be traced in metabolic studies, providing valuable insights into the biochemical pathways and mechanisms involving nicotinamide .
Propiedades
Fórmula molecular |
C6H6N2O |
|---|---|
Peso molecular |
128.081 g/mol |
Nombre IUPAC |
(2,3,4,5,6-13C5)pyridine-3-carboxamide |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
DFPAKSUCGFBDDF-IDEBNGHGSA-N |
SMILES isomérico |
[13CH]1=[13CH][13C](=[13CH]N=[13CH]1)[13C](=O)N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


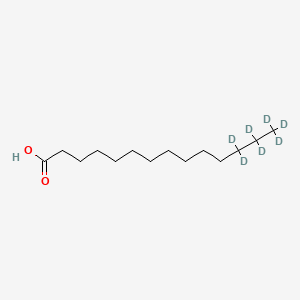

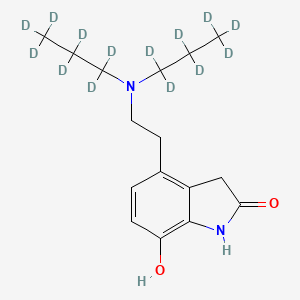
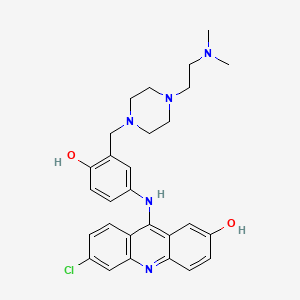


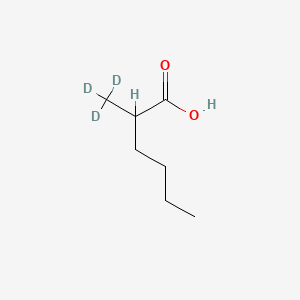

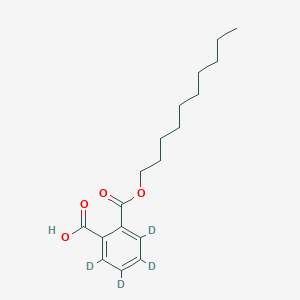
![N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12409305.png)
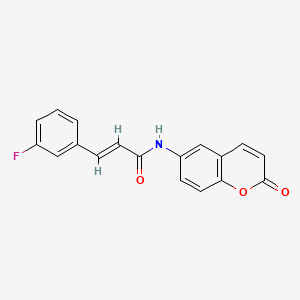
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B12409325.png)
